
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS: 180516-87-4) is a boronic ester derivative with the molecular formula C₁₃H₁₇BO₄ and a molecular weight of 248.09 g/mol . It is synthesized by refluxing 4-carboxybenzeneboronic acid with pinacol in methanol, followed by conversion to its benzoyl chloride derivative using SOCl₂ or CCl₄ and triphenylphosphine . This compound is widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, particularly in pharmaceuticals and fluorescent probes . Its electron-withdrawing boronic acid group and electron-donating aromatic system enable intramolecular charge transfer (ICT), making it valuable in fluorescent monosaccharide detection systems . Additionally, it is used in drug delivery systems, such as paclitaxel derivatives for liposomal encapsulation , and tumor-targeted therapies via ROS-responsive protein modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually require heating to facilitate the formation of the boronic ester.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh3)4 or Pd(dppf)Cl2.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: DMF, THF, ethanol.
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation or hydrolysis.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is in organic synthesis as a reagent for the formation of carbon-carbon bonds. Its boronic acid functionality allows it to participate in Suzuki-Miyaura coupling reactions, which are pivotal for constructing biaryl compounds.
Case Study:
In a study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize various biaryl derivatives that exhibited significant biological activity. The reaction conditions were optimized to achieve high yields with minimal by-products .
Medicinal Chemistry
The compound's boronic acid group is instrumental in drug design and development. It can form reversible covalent bonds with diols and amino acids, making it a valuable scaffold for the development of enzyme inhibitors.
Case Study:
A notable application was reported in Nature Reviews Drug Discovery, where this compound was used to develop inhibitors for proteasome activity in cancer cells. The study demonstrated that derivatives of this compound showed enhanced potency against various cancer cell lines .
Material Science
This compound has been explored for its potential use in polymer chemistry and materials science. Its ability to form cross-linked networks through boronate ester linkages allows for the development of novel materials with desirable mechanical properties.
Case Study:
Research published in Advanced Materials highlighted the use of this compound in creating hydrogels with tunable properties for biomedical applications. The hydrogels exhibited excellent swelling behavior and biocompatibility .
Mechanism of Action
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects is primarily through its ability to form carbon-carbon bonds via Suzuki-Miyaura coupling. The boronic ester group interacts with palladium catalysts to facilitate the transfer of the aryl group to the halide, forming a new carbon-carbon bond. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Key Properties
- Melting Point : 227–232°C
- Storage : Requires protection from light and moisture
- Hazards : Causes skin/eye irritation (H315, H319) and respiratory irritation (H335) .
Structural Isomers: Meta vs. Para Substituents
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (CAS: 269409-73-6)
- Structure : The boronate ester group is in the meta position relative to the carboxylic acid, compared to the para position in the target compound .
- Properties :
- Applications : Used in palladium-catalyzed couplings but exhibits lower fluorescence quantum yields due to reduced ICT efficiency compared to the para isomer .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 171364-82-2)
- Structure : Replaces the carboxylic acid with a nitrile group (-CN) .
- Properties :
- Applications : Primarily used in electronic materials and as a precursor for triazine-based dyes .
Functional Group Variants
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 128376-64-7)
- Structure : Contains an aldehyde (-CHO) instead of a carboxylic acid .
- Applications : Serves as a key intermediate in synthesizing styrylboronate derivatives for fluorescent dyes .
3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
- Structure : Incorporates a fluorine atom at the meta position adjacent to the boronate group .
- Impact : Fluorine’s electronegativity enhances stability and binding affinity in medicinal chemistry applications, though synthesis costs are higher .
Derivatives with Heterocyclic Moieties
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one (CAS: 710348-69-9)
- Structure : Features a benzimidazolone ring fused to the boronate ester .
- Applications : Used in protease inhibition studies and as a building block for kinase inhibitors .
Comparative Data Tables
Table 1. Structural and Physical Properties
Compound Name | CAS | Molecular Weight (g/mol) | Melting Point (°C) | Purity | Key Functional Group |
---|---|---|---|---|---|
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | 180516-87-4 | 248.09 | 227–232 | ≥95.0% | -COOH |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | 269409-73-6 | 248.09 | 210 | ≥98.0% | -COOH |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 171364-82-2 | 229.08 | 94–99 | >95.0% | -CN |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 128376-64-7 | 230.10 | Not reported | >95.0% | -CHO |
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boron-containing compound that has garnered attention for its potential biological activities. This article presents an overview of its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C_{13}H_{17}B O_{4}
- Molecular Weight : 237.09 g/mol
- CAS Number : 1033752-94-1
The compound features a boronate ester functional group which is crucial for its biological interactions. Its structure allows for various modifications that can enhance its activity against specific biological targets.
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as an inhibitor in various enzymatic processes. Studies have indicated that compounds with similar boronate structures exhibit significant inhibitory effects on glycosidases and proteases.
Enzyme Inhibition
-
Glycosidase Inhibition :
- The compound has been studied for its ability to inhibit glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates.
- In a recent study, it was noted that derivatives of boronic acids can provide potent inhibition against enzymes such as α-glucosidase and β-glucosidase with IC50 values ranging from 5 μM to over 250 μM depending on the specific structure and substituents present on the boronic acid moiety .
- Protease Inhibition :
Study 1: Glycosidase Activity
A study focused on the glycosidase inhibition profile of various boronic acid derivatives found that compounds similar to this compound exhibited moderate to potent inhibition against Saccharomyces cerevisiae α-glucosidase with IC50 values ranging from 10 μM to 99 μM .
Compound | IC50 (μM) | Target Enzyme |
---|---|---|
Compound A | 15.6 | α-glucosidase |
Compound B | 36.2 | β-glucosidase |
Compound C | 207 | Maltase |
Study 2: SARS-CoV-2 Main Protease Inhibition
Research investigating the inhibitory effects of amido boronic acids on SARS-CoV-2 Mpro found that the presence of a dioxaborolane moiety significantly enhanced binding affinity and inhibitory activity. The most effective compounds showed approximately 23% inhibition at a concentration of 20 μM .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, and how are reaction conditions optimized?
- Synthesis via Nickel-Catalyzed Carboxylation : A common method involves nickel-catalyzed carboxylation of aryl iodides using lithium formate. For example, Ni(OAc)₂·4H₂O (10 mol%) and dppp ligand (20 mol%) in THF, with HCO₂Li·H₂O (1.5 equiv.) and formic acid (50 mol%), yields 87% product after purification via column chromatography (petroleum ether/ethyl acetate = 2:1) .
- Suzuki-Miyaura Coupling : The boronic ester moiety enables cross-coupling with aryl halides. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ in THF/H₂O are typical, with microwave-assisted heating (100–120°C) improving yields .
Q. How is the compound characterized, and what analytical techniques are critical for verifying its purity?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Peaks at δ 1.3–1.4 ppm (pinacol methyl groups) and δ 8.0–8.2 ppm (aromatic protons adjacent to boronic ester). The carboxylic acid proton appears as a broad singlet (~δ 12–13 ppm) in DMSO-d₆ .
- IR Spectroscopy : Strong C=O stretch (~1680–1700 cm⁻¹) and B-O stretches (~1350 cm⁻¹) confirm functional groups .
Q. What are the solubility properties of this compound, and how do they influence reaction design?
- Solubility Profile : Soluble in polar aprotic solvents (THF, DMF, DMSO) but poorly in water. The carboxylic acid group enhances solubility in basic aqueous solutions (pH > 8) via deprotonation .
- Practical Tip : Pre-dissolve in THF for Suzuki couplings to ensure homogeneous mixing with aqueous bases .
Advanced Research Questions
Q. How can conflicting yields in cross-coupling reactions involving this compound be resolved?
- Troubleshooting Factors :
- Ligand Effects : Replace dppp with XPhos or SPhos to stabilize Pd intermediates and reduce side reactions .
- Oxygen Sensitivity : Degradation of the boronic ester under aerobic conditions can lower yields. Use degassed solvents and inert atmospheres .
Q. What strategies enhance the stability of this compound in aqueous or biological systems?
- pH Control : Below pH 7, the boronic ester hydrolyzes to boronic acid. Buffered solutions (pH 7.4) with 1–5% DMSO stabilize the compound for glucose-sensitive polymer studies .
- Derivatization : Protect the carboxylic acid as a methyl ester (via CH₂N₂) to reduce reactivity in H₂O₂-sensitive drug delivery systems .
Q. How is this compound utilized in advanced material science applications?
- OLEDs : As a building block for thermally activated delayed fluorescence (TADF) emitters. Coupling with acridine or phenoxazine derivatives produces blue-emitting materials with high quantum yields .
- Glucose-Responsive Polymers : Incorporated into triblock copolymers (e.g., PEG-b-poly(4-(boronic ester)benzyl acrylate)) for insulin delivery. H₂O₂ generated from glucose oxidation triggers polymer disassembly .
Q. Key Research Challenges
- Contradictions in Catalytic Efficiency : Varying yields in cross-coupling reactions may stem from trace moisture or ligand lability. Systematic screening of Pd/Ni catalysts and ligands is recommended .
- Biological Compatibility : While the compound enables H₂O₂-responsive drug release, its cytotoxicity in long-term applications requires further study .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDKBQIEOBXLTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370401 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180516-87-4 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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